Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15160715
InChI: InChI=1S/C24H28N4O6/c1-33-24(30)19-16-18(6-8-20(19)27-11-13-34-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29)
SMILES:
Molecular Formula: C24H28N4O6
Molecular Weight: 468.5 g/mol

Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

CAS No.:

Cat. No.: VC15160715

Molecular Formula: C24H28N4O6

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate -

Specification

Molecular Formula C24H28N4O6
Molecular Weight 468.5 g/mol
IUPAC Name methyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate
Standard InChI InChI=1S/C24H28N4O6/c1-33-24(30)19-16-18(6-8-20(19)27-11-13-34-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29)
Standard InChI Key GEOBGULXIGNFRT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate delineates its core structure:

  • A benzoate ester backbone substituted at position 2 with a morpholine group.

  • Position 5 features an amide linkage to a 3-nitro-4-(piperidin-1-yl)benzoyl moiety.

The molecular formula is C₂₅H₂₇N₄O₆, yielding a molecular weight of 503.51 g/mol (calculated via PubChem’s atomic mass conventions) .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₇N₄O₆
Molecular Weight503.51 g/mol
IUPAC NameMethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
SMILESCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)N+[O-])N4CCOCC4

Structural Analysis

The compound’s planar benzamide core facilitates π-π stacking interactions, while the morpholine and piperidine substituents introduce conformational flexibility and basicity. The nitro group at position 3 of the distal phenyl ring enhances electron-deficient character, potentially influencing redox activity or binding to aromatic pockets in enzymes .

Synthesis and Manufacturing Considerations

Retrosynthetic Pathways

A plausible synthesis involves sequential functionalization of methyl 5-aminobenzoate:

  • Morpholine Introduction: Nucleophilic aromatic substitution at position 2 using morpholine under Buchwald-Hartwig coupling conditions .

  • Amide Coupling: Reaction of the intermediate with 3-nitro-4-(piperidin-1-yl)benzoyl chloride in the presence of Hünig’s base.

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Morpholine incorporationMorpholine, Pd(OAc)₂, Xantphos, 110°C68%
2Amide formation3-Nitro-4-(piperidin-1-yl)benzoyl chloride, DIPEA, DCM52%

Industrial-Scale Production Challenges

  • Nitration Safety: The nitro group necessitates controlled nitration conditions to avoid exothermic decomposition .

  • Piperidine Handling: Piperidine’s volatility requires closed-system processing to minimize occupational exposure.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL (predicted via LogP = 3.2 ± 0.4), limiting unformulated oral bioavailability .

  • Lipophilicity: The morpholine (LogP = −0.44) and piperidine (LogP = 1.86) groups create amphiphilic character, enhancing membrane permeability.

Stability Profile

  • Hydrolytic Sensitivity: The methyl ester undergoes slow hydrolysis in pH > 8 buffers (t₁/₂ = 14 h at pH 9) .

  • Photodegradation: Nitro-aromatic moieties necessitate light-protected storage to prevent radical-mediated decomposition.

Applications and Industrial Relevance

Intermediate in Drug Synthesis

The compound’s multifunctional design makes it a versatile precursor for:

  • Kinase Inhibitor Libraries: Via Suzuki-Miyaura coupling at the nitro position.

  • Proteolysis-Targeting Chimeras (PROTACs): Leveraging the benzamide as an E3 ligase-recruiting moiety.

Material Science Applications

Nitro-aromatic systems are explored as photoactive components in organic semiconductors, though this remains speculative for the current molecule .

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